molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1

1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1298853
CAS No.: 74420-00-1
M. Wt: 133.15 g/mol
InChI Key: RCWISWVYKNLXHC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-amine is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system with an amine group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .

Preparation Methods

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Therapy

1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been extensively studied for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.

  • FGFR Inhibition : A series of derivatives have shown potent activity against FGFR1, FGFR2, and FGFR3. Notably, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound was found to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Cell Migration and Invasion : Furthermore, compound 4h significantly inhibited the migration and invasion of cancer cells, suggesting its potential as a lead compound in cancer treatment strategies targeting FGFR pathways .

Kinase Inhibition

The compound has also been identified as a potent inhibitor of various kinases:

  • SGK-1 Kinase : Research indicates that this compound derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Inhibition of SGK-1 may provide therapeutic strategies for conditions associated with electrolyte imbalance and cell proliferation in renal disease .
  • TNIK Inhibition : Another application involves the inhibition of TNIK (TRAF2 and NCK interacting kinase), where certain derivatives demonstrated IC50 values lower than 1 nM. This suggests potential uses in modulating immune responses by inhibiting IL-2 secretion .

Synthetic Routes and Development

The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amines has been optimized through various chemical strategies:

  • Synthetic Strategies : Notable methods include the chemoselective Suzuki–Miyaura cross-coupling reaction followed by Buchwald–Hartwig amination. These synthetic routes have been crucial for developing derivatives with enhanced potency against specific targets .

Other Biological Applications

Beyond cancer therapy and kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-amines are being explored for additional therapeutic applications:

  • Biological Imaging : Compounds in this class have been utilized as probes in biological imaging due to their unique structural properties that allow for effective targeting within biological systems .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives targeting FGFRs inhibit the abnormal activation of FGFR signaling pathways, which play a crucial role in various types of tumors . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The pharmacological and physicochemical properties of pyrrolopyridine derivatives are heavily influenced by substituents. Below is a systematic comparison:

Table 1: Key Structural Analogues of 1H-Pyrrolo[2,3-b]pyridin-4-amine

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 1-methyl, 4-amine C₈H₉N₃ 147.18 Intermediate in kinase inhibitor synthesis
3,5-Dibromo-N-cyclohexyl-N-methyl derivative 3,5-dibromo, N-cyclohexyl-N-methyl C₁₄H₁₆N₃Br₂ 386.11 Potential brominated probe for binding studies
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine 4-chloro, 6-amine C₇H₆ClN₃ 167.60 Anticancer and antiviral research
4-(4-Propoxy-pyrrolopyridin-3-yl)pyrimidin-2-amine 4-propoxy, pyrimidin-2-amine C₁₄H₁₅N₅O 269.30 Kinase inhibition (e.g., JAK2/STAT3 pathways)
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-ethyl, 5-(4-methoxyphenyl) C₁₆H₁₇N₅O 295.34 Antiproliferative activity in cancer cells

Biological Activity

1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

This compound and its derivatives have shown promising results in various biological assays, primarily targeting cancer treatment through FGFR inhibition. The abnormal activation of FGFR signaling pathways is implicated in numerous cancers, making these compounds valuable in oncology.

Key Findings

  • FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent inhibitory effects .
  • Antiproliferative Activity : Compound 4h demonstrated significant antiproliferative effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis. Additionally, it reduced migration and invasion capabilities of these cells .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications to the core structure have been explored to enhance potency and selectivity:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Notes
11900--Initial compound with low potency
4a100--Enhanced potency with trifluoromethyl group
4h7925Pan-FGFR inhibitor with significant activity

The introduction of specific substituents at various positions on the pyrrolo ring has been shown to dramatically affect the binding affinity and selectivity towards FGFRs. For example, the addition of a trifluoromethyl group at the 5-position resulted in a nearly 20-fold increase in FGFR1 activity compared to the original compound .

The mechanism by which this compound exerts its effects primarily involves the inhibition of tyrosine kinase activity associated with FGFRs. By blocking these receptors, the compound disrupts downstream signaling pathways that promote tumor growth and metastasis .

Case Studies

Several studies have documented the efficacy of this compound derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies using mouse breast cancer cell line 4T1 demonstrated that treatment with compound 4h led to a decrease in cell viability and induced apoptosis through caspase activation .
  • Invasion Assays : Further experiments indicated that compound 4h inhibited the expression of matrix metalloproteinase 9 (MMP9), a key enzyme involved in tumor invasion and metastasis. This was correlated with an increase in tissue inhibitor of metalloproteinases (TIMP2) expression .

Q & A

Q. Basic: What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives?

The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 4-chloro-pyrrolopyridine intermediates can react with amines under acidic conditions. A general procedure includes:

  • Dissolving 4-chloro-pyrrolopyridine (e.g., 200 mg, 1.3 mmol) and excess amine (3 equivalents) in isopropanol with catalytic HCl.
  • Refluxing for 12–48 hours, followed by neutralization with NH4_4OH and extraction with chloroform.
  • Purification via recrystallization (e.g., methanol) yields derivatives with yields ranging from 16–94% .
    Variants include nitration or Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce substituents .

Q. Basic: How are this compound derivatives characterized analytically?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments. For example, pyrrole protons (H-5/H-6) show doublets at δ ~6.5–7.3 ppm (J ≈ 3.4 Hz) .
  • HRMS (APCI/ESI) : Validates molecular weight (e.g., [M+H]+ for C12_{12}H10_{10}FN4_4: calcd 229.0884, found 229.0887) .
  • Melting point analysis : Ranges from 129–281°C, indicating purity and crystallinity .

Q. Basic: What safety protocols are recommended for handling this compound derivatives?

While toxicological data may be limited, general precautions include:

  • Avoiding inhalation, skin contact, or ingestion.
  • Using PPE (gloves, lab coats) and working in a fume hood.
  • Storing compounds at 2–8°C under inert atmospheres to prevent degradation .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition by this compound derivatives?

SAR studies focus on substituent effects:

  • Core modifications : Methyl or cyclopentyl groups at the pyrrole nitrogen (e.g., PP121) enhance PDGFR inhibition .
  • Heterocyclic extensions : Adding pyrimidine or pyridine rings (e.g., compound 4h) improves FGFR1–3 inhibition (IC50_{50} = 7–25 nM) by enhancing hydrophobic interactions in the ATP-binding pocket .
  • Polar groups : Fluorine or methoxy substituents increase solubility and bioavailability while maintaining potency .

Q. Advanced: What methodologies are used to evaluate the biological activity of these derivatives?

  • Kinase assays : Measure IC50_{50} values using recombinant kinases (e.g., FGFR1–4) via ADP-Glo™ or fluorescence-based assays .
  • Antimycobacterial testing : Compounds are screened against Mycobacterium tuberculosis H37Rv at concentrations ≤ 50 µM to determine minimum inhibitory concentrations (MIC) .
  • Cellular proliferation assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT or resazurin-based methods .

Q. Advanced: How can computational modeling guide the design of this compound derivatives?

  • Docking studies : Predict binding modes using software like AutoDock Vina. For example, docking N-(3-(4-chlorophenoxy)benzyl) derivatives into kinase active sites identifies key hydrogen bonds and π-π stacking interactions .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate binding poses .

Q. Advanced: What strategies address low solubility or metabolic instability in these compounds?

  • Prodrug design : Introduce hydrolyzable groups (e.g., methyl esters) that convert to active acids in vivo .
  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Cyclodextrin complexation : Enhances dissolution rates for in vivo pharmacokinetic studies .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWISWVYKNLXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348637
Record name 1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-00-1
Record name 1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.35 g (167 mmol) of iron powder are added to a solution of 3.00 g (16.8 mmol) of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (from example (XVI) in 225 ml of acetic acid, and the mixture is heated under reflux for 2 hours. The crude mixtures of two such batches are combined and jointly worked up further. The solid is separated off and washed with 50 ml of acetic acid and 100 ml of tetrahydrofuran. Using a rotary evaporator, the filtrate is concentrated to dryness. The residue is diluted with 50 ml of water and the solution is made alkaline using 45% strength sodium hydroxide solution. Dichloromethane is then added, and the mixture is filtered off with suction through kieselguhr. The filtrate is extracted six times with in each case 100 ml of dichloromethane and the organic phase is dried over sodium sulfate and evaporated to dryness using a rotary evaporator. The residue is dried under high vacuum. For further purification, the residue is triturated with tetrahydrofuran and the solid is filtered off with suction. The filtrate is concentrated and the residue is taken up in dichloromethane, dried and concentrated.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
9.35 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, was prepared as follows. A. The procedure described in J. Org. Chem., 2000, 65, 1158-1174 was followed. A 350-mL oven-dried flask capped with a rubber septum was evacuated and filled with argon. The flask was charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine [20 g, 131 mmol, for preparation see Benoît, S.; Gingras, S. Processes for the preparation of antiviral 7-azaindole derivatives. U.S. Provisional Patent 60/367,401, 2003], sodium tert-butoxide (35.2 g, 367 mmol), Pd(OAc)2 (589 mg, 2.62 mmol), (o-biphenyl)PCy2 (1.83 g, 5.24 mmol) and evacuated and filled with argon. 1,4-dioxane (0.25 L) and N-allylamine (29 mL, 393 mmol) was added and argon was bubbled through the mixture for 20 minutes. The septum was replaced with a Teflon® screwcap, the flask was sealed and the mixture was heated at 100° C. for 16 h. The mixture was cooled to room temperature, diluted with ether (0.5 L), filtered through Celite® and concentrated in vacuo. The resulting oil was dissolved in dichloromethane (0.25 L), washed twice with water, dried, filtered and concentrated in vacuo to give allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine as a brown gum. 1H NMR (400 MHz, DMSO-d6) δ 11.10 (1H, br. s), 7.78 (1H, d, J=5.3Hz), 7.03 (1H, s), 6.73 (1H, t, J=5.8 Hz), 6.53 (1H, d, J=2.5 Hz), 6.04 (1H, t, J=5.5 Hz), 5.96-5.87 (1H, m), 5.22 (1H, ddd, J=1.8, 3.4, 17.2 Hz), 5.11 (1H, ddd, J=0.7, 1.8, 10.4 Hz), 3.86 (2H, m). LC/MS: m/z 174 (M+H)+. B. The procedure described in Tetrahedron Letters, 1998, 39, 1313-1316, was employed. A 0.5 L oven-dried round-bottom flask equipped with a condenser was evacuated and filled with argon. The flask was charged with allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine (22.69 g, 131 mmol), ethanol (262 mL), 10% palladium on carbon (15 g) and methanesulfonic acid (8.5 mL, 131 mmol). The mixture was heated at 105° C. for 72 h. The mixture was cooled to room temperature, filtered through Celite and concentrated in vacuo. The resulting oil was purified by SCX-silica column (300 g), by eluting methanol (3×500 mL) followed by a solution of 2M ammonia in methanol (3×500 mL) to give 1H-pyrrolo[2,3-b]pyridin-4-ylamine (13.15 g, 75% over two steps) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 11.02 (1H, br. s), 7.69 (1H, d, J=5.3 Hz), 7.01 (1H, d, J=3.3 Hz), 6.46 (1H, d, J=3.3 Hz), 6.10 (1H, d, J=5.3 Hz), 6.07 (2H, s). LC/MS m/z 134 (M+H)+. C. 1H-Pyrrolo[2,3-b]pyridin-4-ylamine (10.3 g, 77 mmol) was dissolved in a 48% wt. solution of tetrafluoroboric acid in water (155 mL). The mixture was cooled to 0° C. and sodium nitrite (5.87 g, 85.1 mmol) in water (15 mL) was added dropwise. The mixture was allowed to reach RT and stirred for 22 h. Ethyl acetate was added (500 mL), the mixture was cooled to 0° C., neutralized with solid sodium hydrogen carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×300 mL), the organic layers were combined and concentrated in vacuo. The resulting solid was triturated with 250 mL of ethyl acetate, filtered and the filtrate was washed with a solution of 1N sodium hydroxide (2×200 mL). The organic layer was dried, filtered and concentrated in vacuo to give 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4.67 g, 44%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 12.00 (1H, br. s), 8.20 (1H, dd, J=5.3, 8.4 Hz), 7.51 (1H, t, J=3.1 Hz), 6.94 (1H, dd, J=5.3, 10.4 Hz), 6.51 (1H, dd, J=2.1, 3.6 Hz), 6.07 (2H, s). LCMS: m/z 134 (M+H)+. D. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2 g, 14.7 mmol) was dissolved in THF (50 mL) and sodium hydride (60% in oil, 881 mg, 22.0 mmol) was added in small portions. After 30 minutes, chlorotriisopropylsilane (4.71 mL, 22.0 mmol) was added and stirred at 65° C. for 16 h. Ethyl acetate was added (100 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×100 mL) and the organic layers were combined, washed with water (150 mL), brine (150 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 1% ethyl acetate in hexane to give 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.16 g, 50%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.22 (1H, dd, J=5.6, 8.3 Hz), 7.51 (1H, d, J=3.6 Hz), 6.98 (1H, dd, J=4.1, 10.1 Hz), 6.69 (1H, d, J=3.5 Hz), 1.86 (3H, m), 1.06 (9H, s), 1.04 (9H, s). LC/MS: m/z 293 (M+H)+. E. The procedure described in J. Med. Chem., 1997, 40, 2674 was modified. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (213 mg, 0.73 mmol) was dissolved in THF (4.9 mL) and the mixture was cooled to −78° C. Sec-Butyllithium solution (1.10 M in THF, 1.46 mL, 1.61 mmol) was added dropwise and after 30 minutes, (R)-camphorsulfonyl oxaziridine (418 mg, 1.82 mmol) in tetrahydrofuran (2.5 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL) and the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 5% ethyl acetate in toluene to give the desired product. LC/MS: m/z 309 (M+H)+. F. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ol (207 mg, 0.67 mmol), THF (3.4 mL) and a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.01 mL, 1.01 mmol) were added and the mixture was stirred for 90 min. A solution of saturated ammonium chloride was added and the mixture was extracted with ethyl acetate (3×15 mL), the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 1% NH4OH: 7% methanol: 92% dichloromethane to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (60 mg, 59%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 11.62 (1H, s), 9.34 (1H, s), 7.95 (1H, d, J=10.3 Hz), 7.39 (1H, d, J=2.8 Hz), 6.38 (1H, dd, J=2.0, 3.2 Hz). LC/MS: m/z 153 (M+H)+.
Quantity
22.69 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
262 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1H-pyrrolo[2,3-b]pyridin-4-amine
1H-pyrrolo[2,3-b]pyridin-4-amine
1H-pyrrolo[2,3-b]pyridin-4-amine
1H-pyrrolo[2,3-b]pyridin-4-amine
1H-pyrrolo[2,3-b]pyridin-4-amine
1H-pyrrolo[2,3-b]pyridin-4-amine

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